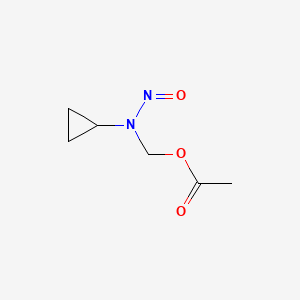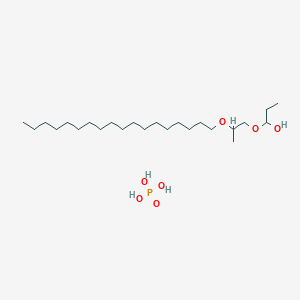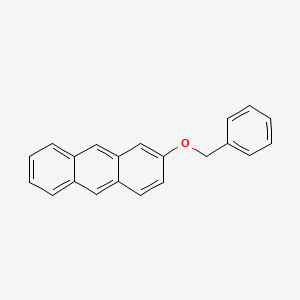![molecular formula C10H12O4 B14347106 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- CAS No. 93250-26-1](/img/structure/B14347106.png)
2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- is an organic compound with a unique structure that combines a furan ring with an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- typically involves the esterification of 3-[5-(hydroxymethyl)-2-furanyl]-2-propenoic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-[5-(carboxy)-2-furanyl]-2-propenoic acid.
Reduction: 3-[5-(hydroxymethyl)-2-furanyl]-2-propenol.
Substitution: 3-[5-(bromomethyl)-2-furanyl]-2-propenoic acid.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive ester group
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in electron transfer reactions, contributing to its bioactivity .
Eigenschaften
CAS-Nummer |
93250-26-1 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
ethyl 3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)6-5-8-3-4-9(7-11)14-8/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
ASSLJVOYLPMDES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)


![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
